2,3'-Dichlorobiphenyl

描述

Contextualization of Polychlorinated Biphenyls (PCBs) as Environmental Contaminants

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were widely used in industrial applications for several decades. epa.gov Their commercial production began in 1929, and due to their high chemical stability, low flammability, and electrical insulating properties, they were utilized in a vast array of products. These applications included dielectric and heat exchange fluids in transformers and capacitors, hydraulic fluids, plasticizers, additives in paints, inks, and flame retardants. who.int

PCBs are not single compounds but rather complex mixtures of up to 209 individual chlorinated compounds, known as congeners. dergipark.org.tr Each congener is distinguished by the number and position of chlorine atoms on the biphenyl (B1667301) structure. europa.eu This structural variation determines the physical and chemical properties of each congener.

Despite their industrial utility, the production of PCBs was banned in many countries in the 1970s due to growing evidence of their environmental persistence and widespread contamination. PCBs are highly resistant to environmental degradation and can remain in the air, water, and soil for long periods. epa.gov Their chemical stability and lipophilic (fat-soluble) nature lead to their bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. Consequently, PCBs are found in environmental and biological samples across the globe, from industrial areas to remote polar regions. Environmental contamination can occur through leaks from old electrical equipment, disposal of PCB-containing products in landfills, and incineration of waste. who.int

Significance of 2,3'-Dichlorobiphenyl as a Specific PCB Congener in Environmental Research

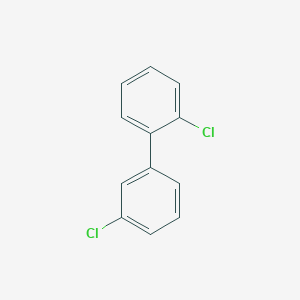

This compound, also known as PCB 5, is a specific congener that holds particular significance in environmental research. cymitquimica.com It is characterized by having two chlorine atoms attached to the biphenyl structure, one on each of the phenyl rings. cymitquimica.com This specific congener is often used as a model compound in scientific studies to investigate the environmental fate and behavior of dichlorobiphenyls.

Its importance stems from its distinct structure, which influences its environmental persistence and degradation pathways. Research into the metabolism of this compound by various microorganisms provides valuable insights into the enzymatic processes that govern the breakdown of PCBs in the environment. researchgate.netunilag.edu.ng Studies comparing its degradation to other dichlorobiphenyl isomers help scientists understand how the position of chlorine atoms affects microbial degradation rates and pathways. unilag.edu.ng For example, the presence of chlorine atoms on both rings, as in this compound, can influence its resistance to biodegradation compared to congeners with both chlorines on a single ring.

By studying congeners like this compound, researchers can better predict the long-term environmental behavior of similar PCBs in contaminated ecosystems. It is one of the 209 congeners that can be individually identified and quantified using advanced analytical methods like gas chromatography-mass spectrometry (GC-MS), allowing for precise monitoring in environmental samples.

Overview of Research Perspectives on the Environmental Dynamics of this compound

Research into the environmental dynamics of this compound focuses on its persistence, transport, and degradation. As a member of the dichlorobiphenyl group, it is not readily biodegraded. epa.gov Field studies have investigated its persistence in soil, providing critical data for environmental modeling.

| Property | Value / Range | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈Cl₂ | cymitquimica.com |

| Biodegradation Half-life (Aerobic Soil) | 210 - 330 days | epa.gov |

The microbial degradation of this compound has been a significant area of study. Several bacterial strains, including species of Burkholderia, Pseudomonas, Alcaligenes, and Acinetobacter, have been shown to metabolize this congener. researchgate.netunilag.edu.ng Research indicates that a primary degradation pathway involves microbial attack on the unsubstituted phenyl ring. unilag.edu.ng This process can lead to the formation of various metabolic byproducts. One of the identified metabolites from the degradation of this compound is 3-chlorobenzoic acid. researchgate.net Studies have also demonstrated that it can be metabolized into more complex dihydroxylated derivatives.

In some bacterial strains, this compound can serve as a sole source of carbon and energy, which is a significant finding for potential bioremediation strategies. unilag.edu.ng The initial degradation rates have been measured for different bacterial isolates, showing that metabolic capability can vary significantly between microbial species. unilag.edu.ng For instance, one study found that three different isolates degraded 2,3'-diCB at nearly identical initial rates of 2.1 to 2.5 nmol/min per 10^9 cells. unilag.edu.ng

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBBDTRJIVXKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074024 | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25569-80-6 | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ4O46M8F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Sources of 2,3 Dichlorobiphenyl

Detection and Quantification of 2,3'-Dichlorobiphenyl in Environmental Compartments

The detection and quantification of this compound, a specific congener of PCB, are crucial for understanding its environmental fate and impact. Various analytical methods are employed to measure its presence in different environmental matrices.

This compound has been detected in the atmosphere, with its concentration and distribution varying spatially. acs.org Its presence in the air is often linked to volatilization from contaminated surfaces. acs.org The transport of PCBs through the atmosphere is a significant pathway for their global distribution. Lighter PCB congeners, like dichlorobiphenyls, are more volatile and thus more likely to be found in the atmosphere. nih.gov

Studies have shown a strong relationship between the atmospheric concentration of some PCB congeners and temperature, suggesting that volatilization is a key source. acs.org For example, the concentration of 3,3'-dichlorobiphenyl (B134845) (PCB 11) in Chicago air has been found to be widely distributed, consistent with its volatilization from painted surfaces. acs.org

Due to their hydrophobic nature, PCBs, including this compound, tend to adsorb to sediments in aquatic environments. They are practically insoluble in water but readily dissolve in organic matter. The transport of PCBs from sediment to water can occur through desorption, bioturbation, and erosion.

Once in the water column, PCBs can be transported to the surface microlayer or back into the air. The concentration of PCBs in water is a critical factor in their bioaccumulation in aquatic food webs. researchgate.net Monitoring studies often prioritize sediment and biota samples for PCB analysis due to their tendency to accumulate in these compartments.

A study of surface sediments in Twelvemile Creek, South Carolina, found total PCB concentrations ranging from 0.026 to 0.18 μg/g, which was an order of magnitude lower than levels measured in 1987. researchgate.net This decrease was attributed to natural attenuation, mixing with clean sediment, and PCB degradation. researchgate.net

PCBs bioaccumulate in organisms, meaning their concentration increases up the food chain. nih.govresearchgate.net This is due to their lipophilic (fat-loving) nature, which causes them to be stored in the fatty tissues of animals. Aquatic organisms, in particular, can accumulate PCBs from both the water and sediment.

The bioaccumulation of PCBs is congener-specific, with some congeners being more readily metabolized and excreted than others. nih.gov The rate of biotransformation depends on the degree of chlorination and the position of the chlorine atoms on the biphenyl (B1667301) rings. Lower-chlorinated PCBs are generally metabolized more quickly.

Research on the metabolism of PCBs in plants has shown that dichlorobiphenyls can be transformed into hydroxylated metabolites. nih.gov

Aquatic Distribution of this compound in Water and Sediment

Characterization of Anthropogenic Sources and Release Pathways of this compound

While the commercial production of PCB mixtures like Aroclors has ceased, there are ongoing sources of specific PCB congeners, including this compound.

Some PCB congeners are produced as unintentional byproducts of certain industrial processes. For instance, 3,3'-dichlorobiphenyl (PCB 11) is known to be produced during the manufacturing of diarylide yellow pigments. nih.gov The use of these pigments in consumer goods such as newspapers, magazines, and plastic bags can lead to the release of PCB 11 into the environment. nih.gov

Another potential source of lower-chlorinated PCBs is the microbial dechlorination of more highly chlorinated congeners already present in the environment. acs.org However, studies have suggested that this is not a significant source of PCB 11 in some river systems. nih.gov The volatilization from painted surfaces is considered a more likely source of this congener in urban air. acs.org

Contribution of Pigments, Paints, and Resins to this compound Emissions

Research has identified commercial paint colorants as a source of polychlorinated biphenyls (PCBs), including this compound, which is also known as PCB 6. Although some non-Aroclor congeners like 3,3'-Dichlorobiphenyl (PCB 11) are often the most cited examples of inadvertently produced PCBs in pigments, studies confirm the presence of a variety of other congeners. nih.govacs.org

Table 1: Detection of this compound (PCB 6) in Commercial Paint Products

| Study Description | Number of Samples Analyzed | Finding for this compound (PCB 6) | Reference |

|---|---|---|---|

| Analysis of commercial paint pigments | 15 pigments with detected PCBs | Detected in >40% of samples | acs.org |

| Analysis of paint colorants | 16 colorants | Detected in 6 colorants | nih.gov |

Inadvertent Formation of Dichlorobiphenyls

The formation of dichlorobiphenyls and other PCB congeners is an unintentional consequence of specific chemical manufacturing processes. epa.gov These compounds are not intentionally synthesized but appear as byproducts, particularly in the production of organic pigments that involve chlorinated chemical intermediates or solvents. acs.orgwho.int

PCBs have been detected in both azo and phthalocyanine (B1677752) pigments. acs.org The manufacturing of these pigments can involve side-reactions of chlorinated compounds, leading to the inadvertent synthesis of various PCB congeners. acs.org For example, the production of some diarylide yellow pigments uses 3,3'-dichlorobenzidine (B165656) as a starting material, a process well-known to inadvertently generate 3,3'-Dichlorobiphenyl (PCB 11). nih.govacs.org While the specific chemical pathway for the formation of this compound (PCB 6) is not as extensively documented as that for PCB 11, its consistent detection in pigment products points to its origin as a byproduct within these same industrial processes. The varied profiles of PCBs found across different pigment types and manufacturing methods suggest that multiple formation mechanisms are likely at play. acs.org

Environmental Monitoring Methodologies and Concentration Trends of Dichlorobiphenyls

The monitoring of specific PCB congeners like this compound is crucial for identifying pollution sources and assessing environmental contamination. epri.com Standardized analytical methods are employed by regulatory and environmental agencies to detect and quantify these compounds in various samples, such as wastewater, soil, and consumer products.

Several analytical methods established by the U.S. Environmental Protection Agency (EPA) are used for congener-specific PCB analysis. EPA Method 8082, which uses a gas chromatograph with an electron capture detector (GC/ECD), can be adapted for the analysis of individual congeners, including this compound (PCB 6). epri.com For detecting very low concentrations in complex samples, EPA Method 1668, which utilizes high-resolution mass spectrometry, is the preferred approach. epri.com Regulatory bodies, such as the Maryland Department of the Environment, explicitly list this compound (PCB 6) as a required compound for analysis in wastewater monitoring programs using EPA Method 1668C. maryland.gov Advanced techniques coupling comprehensive two-dimensional gas chromatography with tandem mass spectrometry (GC×GC-MS/MS) are also being developed to improve the separation and sensitive detection of numerous pollutants, including a wide range of PCB congeners. gcms.cz

Environmental Fate and Transport of 2,3 Dichlorobiphenyl

Inter-Compartmental Transport Mechanisms

The movement of 2,3'-Dichlorobiphenyl between air, water, and soil is a critical aspect of its environmental behavior. These transport mechanisms determine the compound's distribution and the potential for exposure across different environmental compartments.

Atmospheric Transport and Deposition Processes (Volatilization and Aerosol Formation)

This compound can enter the atmosphere through volatilization from contaminated surfaces, such as soil and water bodies. Its moderate vapor pressure allows it to transition into the gaseous phase, where it can be transported over long distances by wind currents. The estimated atmospheric half-life for the reaction of hydroxyl radicals with this compound ranges from 1 to 10 days. epa.gov

Once in the atmosphere, it can also adsorb to airborne particulate matter, or aerosols. This association with aerosols facilitates its removal from the atmosphere through wet deposition (rain and snow) and dry deposition (gravitational settling). This atmospheric transport is a primary mode of distribution for PCBs, leading to their presence in even the most remote regions of the globe.

Hydrological Transport in Aquatic Systems (Water Column and Sediment Resuspension)

In aquatic environments, the transport of this compound is largely governed by its low water solubility and high affinity for organic matter. chemicalbook.com It readily partitions from the water column and adsorbs to suspended solids and bottom sediments. ttu.edusolutions-project.eu The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter in this process, indicating the compound's tendency to associate with the organic fraction of sediments. solutions-project.eu

Contaminated sediments can act as long-term reservoirs of this compound. ttu.edu Physical disturbances, such as currents, storms, and dredging activities, can lead to the resuspension of these sediments, reintroducing the compound into the water column. epa.gov This process of sediment resuspension can significantly influence the ongoing transport and bioavailability of this compound within aquatic ecosystems.

Transport Dynamics within Soil Matrices

The movement of this compound in soil is generally limited due to its strong adsorption to soil organic matter. This high sorption capacity reduces its mobility and the likelihood of leaching into groundwater. However, factors such as soil type, organic matter content, and the presence of co-contaminants can influence its transport. In soils with low organic content, the potential for downward movement and transport with soil water is increased. Furthermore, the vaporization rate of PCBs from soil surfaces is significantly reduced compared to their vaporization from aqueous solutions.

Environmental Persistence and Stability of this compound

The persistence of this compound in the environment is a defining characteristic, contributing to its long-term presence and potential for bioaccumulation. This stability is a direct result of its chemical structure.

Influence of Molecular Structure and Chlorination Pattern on Persistence

The biphenyl (B1667301) structure, consisting of two linked benzene (B151609) rings, and the presence of chlorine atoms confer significant chemical stability to this compound. cymitquimica.com It is resistant to both chemical and biological degradation processes. The positions of the chlorine atoms on the biphenyl rings play a crucial role in determining its persistence. vt.edu

The specific arrangement of chlorine atoms in this compound, with two chlorines on one ring and the other ring being unsubstituted, influences its susceptibility to microbial degradation. vt.eduunilag.edu.ng Generally, PCBs with fewer chlorine atoms are more readily biodegradable. However, the positioning of these chlorines is also a critical factor. vt.edu

Comparative Environmental Longevity of Dichlorobiphenyl Isomers

Different isomers of dichlorobiphenyl exhibit varying degrees of persistence in the environment. Studies have shown that the substitution pattern of chlorine atoms significantly affects their degradation rates. unilag.edu.ng For instance, a five-year field study on sludge-amended soil revealed that 2,3-dichlorobiphenyl (B103536) had a longer half-life (1920 days) compared to other isomers like 2,2'-dichlorobiphenyl (B50601) and 2,6-dichlorobiphenyl. This increased persistence is attributed to the ortho chlorine positions on a single ring, which can hinder microbial attack. In contrast, isomers with chlorine atoms in positions that are more accessible to microbial enzymes tend to degrade more rapidly. uth.gr

Bacterial strains have shown different degradation rates for various dichlorobiphenyl isomers. For example, some bacteria preferentially attack the unsubstituted ring of 2,3-dichlorobiphenyl. unilag.edu.ng The initial degradation rates can vary significantly, with some studies showing 2,4'-dichlorobiphenyl (B164879) being degraded more rapidly than 2,3-dichlorobiphenyl and 2,2'-dichlorobiphenyl. unilag.edu.ng

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H8Cl2 |

| Molecular Weight | 223.1 g/mol |

| CAS Number | 25569-80-6 |

| Water Solubility | 579.8 µg/L at 20°C chemicalbook.com |

| Log Kow (Octanol-Water Partition Coefficient) | 5.06 |

Table 2: Comparative Half-Lives of Dichlorobiphenyl Isomers in Soil

| Isomer | Half-Life (Days) | Key Structural Feature |

|---|---|---|

| 2,3-Dichlorobiphenyl | 1920 | Ortho chlorine positions on a single ring |

| 2,4'-Dichlorobiphenyl | 1230 | Chlorines across both rings |

| 2,2'-Dichlorobiphenyl | Shorter than 2,3- and 2,4'-isomers | Less steric hindrance |

Partitioning and Sorption Dynamics in Environmental Media

The distribution of this compound in the environment is largely governed by its partitioning behavior between water and solid matrices like soil and sediment. This partitioning is a critical factor in determining the compound's ultimate fate and transport.

Adsorption to Organic Carbon and Clay Components in Soil and Sediment

The sorption of this compound to soil and sediment is a key process that limits its mobility. This adsorption is primarily influenced by the organic carbon content and the type of clay minerals present in the solid matrix.

As a hydrophobic organic compound, this compound has a strong affinity for organic matter. nm.gov The extent of sorption is often directly proportional to the organic carbon content of the soil or sediment. nm.gov This relationship is quantified by the organic carbon-water partition coefficient (Koc), which is a normalized measure of a chemical's tendency to adsorb to organic carbon. ecetoc.orgepa.gov For nonpolar organic compounds like PCBs, Koc is a crucial parameter for predicting sorption. ecetoc.org Generally, higher organic carbon content leads to stronger adsorption, effectively immobilizing the compound and reducing its concentration in the water phase.

Research indicates that the nature of the organic matter also plays a significant role. For instance, studies on other PCBs have shown that congeners with one or no chlorine atoms in the ortho position, such as this compound, tend to bind more strongly to "black carbon" (e.g., soot and charcoal) compared to amorphous organic carbon. hudsonriver.org This strong binding to black carbon can lead to long-term sequestration and reduced bioavailability.

Sediment-Water Partitioning Behavior of this compound

The partitioning of this compound between sediment and the overlying water column is a dynamic equilibrium that controls its concentration in the aqueous phase and its availability to aquatic organisms. solutions-project.eu This behavior is described by the sediment-water partition coefficient (Kp), which is the ratio of the chemical's concentration in the sediment to its concentration in the water at equilibrium. hudsonriver.org

The partitioning process is complex and is influenced by several factors, including the chemical's hydrophobicity (often represented by the octanol-water partition coefficient, Kow), the sediment's organic carbon content (both amorphous and black carbon), and the presence of dissolved organic matter in the pore water. hudsonriver.orgsolutions-project.eu

For this compound, its hydrophobic nature dictates a strong tendency to partition from the water column into the sediment. epa.gov Studies have shown a strong correlation between the sediment pore water distribution coefficients of PCB congeners and their respective octanol-water partition coefficients. nih.gov Research conducted on sediments from the NY/NJ Harbor determined a log Kp of approximately 5 for less chlorinated PCBs, indicating strong partitioning to the sediment phase. hudsonriver.org

The freely-dissolved concentration in the sediment's pore water, rather than the total bulk sediment concentration, is considered a better indicator of bioavailability. nih.gov Passive sampling techniques are often employed to measure these low-level porewater concentrations to accurately determine sediment-water partitioning. nih.gov Models describing sediment-water partitioning for PCBs often incorporate terms for amorphous organic carbon, black carbon, and the chemical's hydrophobicity (log Kow) to accurately predict the distribution of congeners like this compound. hudsonriver.org

Interactive Table: Physicochemical Properties of Dichlorobiphenyls This table provides key partitioning coefficients for this compound and a related isomer for comparison.

| Compound Name | CAS Number | Log Kow | Log Koc |

| This compound | 25569-80-6 | 5.06 | Not available |

| 2,4'-Dichlorobiphenyl | 34883-43-7 | 5.07 | 4.66 |

Log Kow (Octanol-Water Partition Coefficient) is a measure of a chemical's hydrophobicity. Log Koc (Organic Carbon-Water Partition Coefficient) indicates the tendency of a chemical to be adsorbed by soil or sediment. Data sourced from multiple studies. nm.govhudsonriver.org

Degradation Pathways of 2,3 Dichlorobiphenyl in Environmental Systems

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of 2,3'-Dichlorobiphenyl in the environment. These reactions primarily involve photolysis, atmospheric oxidation, and, to a lesser extent, hydrolysis.

Photolytic Degradation Mechanisms in Aquatic Environments

In aquatic systems, photolysis is considered the principal abiotic degradation pathway for PCBs, including this compound. wa.gov This process involves the absorption of sunlight energy by the molecule, leading to the cleavage of a carbon-chlorine bond. wa.gov This reaction generates a PCB radical and a chlorine radical. The resulting PCB radical can then react with water to form a stable PCB compound with one less chlorine atom. wa.gov The presence of dissolved organic matter (DOM) in water can significantly influence the phototransformation of PCBs by producing reactive species like hydroxyl radicals (•OH) and singlet oxygen. nih.gov Studies on other dichlorobiphenyls have shown that the unsubstituted ring is preferentially metabolized.

Atmospheric Reactions with Hydroxyl Radicals

Once released into the atmosphere, this compound can exist in both the vapor phase and adsorbed to particulate matter. clu-in.org In the vapor phase, the primary degradation mechanism is its reaction with hydroxyl radicals (•OH). temple.eduepa.gov These highly reactive radicals are ubiquitous in the troposphere and are responsible for the initial oxidation of many organic pollutants. copernicus.org The estimated atmospheric half-life for the reaction of hydroxyl radicals with this compound ranges from 1 to 10 days or up to 15 days. epa.gov This reaction is a critical step in the atmospheric removal of this compound. The rate constants for these reactions can be estimated using structure-activity relationships. acs.orgutoronto.ca

Hydrolysis and Oxidation Potentials in Natural Waters

Compared to photolysis, hydrolysis and oxidation are not considered significant degradation processes for PCBs in natural waters. wa.gov PCBs are generally resistant to both chemical and biological degradation due to their chemical stability, which includes an inertness to oxidation and hydrolysis.

Biotic Transformation Mechanisms

Biotic transformations, driven by living organisms, are crucial for the breakdown of this compound in the environment, particularly in soil and sediments.

Microbial Degradation of this compound

Microorganisms have demonstrated the ability to degrade mono-, di-, and tri-chlorinated biphenyls with relative rapidity. The position of the chlorine atoms on the biphenyl (B1667301) rings is a key factor in determining the rate of biodegradation.

Under aerobic conditions, several bacterial strains have been identified that can utilize dichlorobiphenyls as a sole source of carbon and energy. For this compound, the degradation pathway often involves the preferential attack of the unsubstituted ring. This process is typically initiated by a dioxygenase enzyme, which introduces two hydroxyl groups onto the aromatic ring. wur.nlunilag.edu.ng This leads to the formation of a cis-dihydrodiol, which is then dehydrogenated to a dihydroxybiphenyl. wur.nlunilag.edu.ng Subsequent enzymatic cleavage of the ring results in the formation of chlorinated benzoic acids. wur.nlunilag.edu.ngresearchgate.net For instance, some bacterial strains can degrade this compound to 3-chlorobenzoic acid. researchgate.net

Several studies have quantified the degradation rates of dichlorobiphenyls by various bacterial isolates. The table below presents findings from research on the aerobic degradation of this compound and related compounds by different bacterial strains.

| Bacterial Strain(s) | Dichlorobiphenyl Congener | Initial Degradation Rate (nmol/min per 10^9 cells) | Key Findings | Reference |

| Enterobacter sp. SA-2, Ralstonia sp. SA-4, Pseudomonas sp. SA-6 | This compound | 2.1 to 2.5 | Unsubstituted ring was preferentially metabolized. | |

| Enterobacter sp. SA-2 | 2,2'-Dichlorobiphenyl (B50601) | 2.7 | Organism exclusively attacked an o-chlorinated ring. | |

| Ralstonia sp. SA-4 | 2,2'-Dichlorobiphenyl | 0.47 | Organism exclusively attacked an o-chlorinated ring. | |

| Pseudomonas sp. SA-6 | 2,2'-Dichlorobiphenyl | 0.37 | Organism exclusively attacked an o-chlorinated ring. | |

| Enterobacter sp. SA-2 | 2,4'-Dichlorobiphenyl (B164879) | 30.3 ± 7.8 | Organism exclusively attacked an o-chlorinated ring, producing 4-CBA. | |

| Ralstonia sp. SA-4 | 2,4'-Dichlorobiphenyl | 11.2 ± 0.91 | Organism exclusively attacked an o-chlorinated ring, producing 4-CBA. | |

| Pseudomonas sp. SA-6 | 2,4'-Dichlorobiphenyl | 13.9 ± 0.82 | Organism exclusively attacked an o-chlorinated ring, producing 4-CBA. |

Aerobic Biodegradation Pathways

Role of Dioxygenases in Initial Biphenyl Ring Attack

The initial and rate-limiting step in the aerobic degradation of this compound is the enzymatic attack on one of the biphenyl rings, a reaction catalyzed by a class of enzymes known as biphenyl dioxygenases (BPDOs). temple.edu These multicomponent enzymes, belonging to the Rieske-type oxygenases, introduce molecular oxygen to the aromatic ring, leading to the formation of a cis-dihydrodiol. temple.eduusda.gov This initial hydroxylation is a critical determinant of which polychlorinated biphenyl (PCB) congeners can be metabolized by a given bacterial strain. nih.gov

The BPDO system typically consists of a terminal oxygenase, which is an iron-sulfur protein (ISP), a ferredoxin, and a ferredoxin reductase. temple.edu The terminal oxygenase component, often a heterodimer of α and β subunits (BphA1 and BphA2 respectively), is responsible for substrate binding and catalysis. The large subunit (α-subunit, BphA1) plays a crucial role in determining the substrate specificity and regiospecificity of the dioxygenase attack. nih.gov

In the case of this compound, the position of the chlorine atoms influences which ring is attacked and at which carbons. Research has shown that some bacterial BPDOs preferentially attack the unsubstituted ring of this compound. unilag.edu.ngnih.gov For instance, studies with Enterobacter sp. SA-2, Ralstonia sp. SA-4, and Pseudomonas sp. SA-6 revealed that the non-chlorinated ring was the primary site of initial dioxygenase attack. unilag.edu.ngnih.gov This results in the formation of a dihydroxylated intermediate, which can then enter the downstream degradation pathway.

The regiospecificity of the dioxygenase attack is also a key factor. For many PCBs, the dioxygenation occurs at the ortho and meta positions (C2, C3) of the biphenyl ring. This initial enzymatic step is fundamental to the subsequent cleavage of the aromatic ring and the eventual mineralization of the compound.

Meta-Cleavage Pathway and Formation of Chlorobenzoate Metabolites

Following the initial dioxygenase-catalyzed hydroxylation of the biphenyl ring, the resulting cis-dihydrodiol is dehydrogenated to form a dihydroxybiphenyl, typically a catechol derivative. This catechol derivative is then susceptible to ring cleavage by another key enzyme, a 2,3-dihydroxybiphenyl 1,2-dioxygenase. This enzyme catalyzes the meta-cleavage of the dihydroxylated ring, breaking the carbon-carbon bond adjacent to the two hydroxyl groups. usda.govnih.gov This ring fission event is characteristic of the meta-cleavage pathway for aromatic compound degradation.

The product of this meta-cleavage is a yellow-colored compound, a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) derivative. unilag.edu.ng The transient appearance of a yellow color in bacterial cultures degrading dichlorobiphenyls is often indicative of the functioning of this pathway. unilag.edu.ng This HOPDA derivative is then further metabolized by a hydrolase, which cleaves the molecule to yield a chlorobenzoic acid and a five-carbon aliphatic acid. usda.gov

In the degradation of this compound, the preferential attack on the unsubstituted ring leads to the formation of 2,3-dichlorobenzoic acid. Studies with various bacterial strains, including Enterobacter sp. SA-2, Ralstonia sp. SA-4, and Pseudomonas sp. SA-6, have demonstrated the near stoichiometric production of 2,3-chlorobenzoic acid from this compound, confirming the metabolism of the non-chlorinated ring. unilag.edu.ngnih.govresearchgate.net The formation of chlorobenzoic acids is a common feature in the aerobic degradation of PCBs and represents a critical intermediate in their mineralization. usda.gov

Dechlorination Processes by Aerobic Microorganisms

While the primary aerobic degradation pathway for this compound often proceeds through the metabolism of the non-chlorinated ring, leading to the formation of a chlorobenzoate, aerobic dechlorination can also occur. unilag.edu.ngnih.govnih.gov This process involves the removal of chlorine atoms from the biphenyl structure by aerobic bacteria.

In some instances, the initial dioxygenase attack can occur on a chlorinated ring, leading to the direct elimination of a chlorine atom. This has been observed in the degradation of other dichlorobiphenyl isomers by certain bacterial strains. nih.gov For this compound, while the preferential attack is on the unsubstituted ring, the ability of some microorganisms to attack the chlorinated ring cannot be entirely ruled out, which would result in dechlorination at an early stage of the degradation pathway.

More commonly, dechlorination occurs after the formation of chlorobenzoate metabolites. The chlorobenzoic acids produced from the initial degradation of the biphenyl structure can be further metabolized by specialized bacteria. This subsequent degradation of chlorobenzoates involves their own set of catabolic enzymes that can catalyze the removal of chlorine atoms from the aromatic ring, eventually leading to complete mineralization. For example, strains that produce 3-chlorobenzoic acid from this compound can sometimes further degrade this intermediate. researchgate.net The ability of a microbial community to completely mineralize this compound often depends on the presence of bacteria capable of degrading these chlorinated benzoic acid intermediates. researchgate.net

Specific Bacterial Strains Exhibiting this compound Transformation

Several bacterial strains have been identified and characterized for their ability to transform this compound. These microorganisms are typically isolated from PCB-contaminated environments and exhibit a remarkable capacity to utilize this compound as a source of carbon and energy or to co-metabolize it.

Pseudomonas sp. : Various Pseudomonas species have been shown to degrade this compound. For example, Pseudomonas sp. SA-6, isolated from contaminated Nigerian soils, can utilize this compound as a sole carbon and energy source. unilag.edu.ngnih.gov Studies with other Pseudomonas strains have also demonstrated the transformation of this compound into dichlorobenzoic acids. researchgate.net

Ralstonia sp. : Ralstonia species are also prominent degraders of PCBs. Ralstonia sp. SA-4, another isolate from Nigerian soils, exhibits the ability to grow on this compound. unilag.edu.ngnih.gov Research has also highlighted the role of Ralstonia in the degradation of other biphenyl compounds. acs.org

Enterobacter sp. : Enterobacter sp. SA-2, isolated from the same contaminated site as the Pseudomonas and Ralstonia strains mentioned above, can also utilize this compound for growth. unilag.edu.ngnih.gov The isolation of this strain underscores the diversity of bacteria capable of degrading this specific PCB congener.

Burkholderia sp. LB400 : Burkholderia xenovorans LB400 is a well-studied and highly potent PCB-degrading bacterium. It has been shown to utilize this compound as a growth substrate. unilag.edu.ng This strain is known for its broad substrate specificity towards various PCB congeners, which is attributed to its powerful biphenyl dioxygenase. nih.govnih.gov

The table below summarizes the degradation of this compound by some of these specific bacterial strains.

| Bacterial Strain | Degradation Capability | Key Findings | Reference(s) |

| Pseudomonas sp. SA-6 | Growth on 2,3'-diCB | Utilizes as sole carbon and energy source; metabolizes the non-chlorinated ring. | unilag.edu.ngnih.gov |

| Ralstonia sp. SA-4 | Growth on 2,3'-diCB | Utilizes as sole carbon and energy source; metabolizes the non-chlorinated ring. | unilag.edu.ngnih.gov |

| Enterobacter sp. SA-2 | Growth on 2,3'-diCB | Utilizes as sole carbon and energy source; metabolizes the non-chlorinated ring. | unilag.edu.ngnih.gov |

| Burkholderia sp. LB400 | Growth on 2,3'-diCB | Utilizes as a growth substrate. | unilag.edu.ng |

Substrate Specificity and Kinetics of Dichlorobiphenyl Degradation by Bacterial Consortia

The degradation of dichlorobiphenyls, including this compound, by bacterial consortia is influenced by the substrate specificity of the enzymes involved and the kinetics of the degradation process. The structure of the PCB congener, particularly the number and position of chlorine atoms, significantly affects its susceptibility to microbial attack.

The initial degradation rates of different dichlorobiphenyl isomers can vary substantially. For instance, a study involving Enterobacter sp. SA-2, Ralstonia sp. SA-4, and Pseudomonas sp. SA-6 showed that the initial degradation rate for this compound was relatively similar among the three isolates, ranging from 2.1 to 2.5 nmol/min per 10^9 cells. unilag.edu.ng This was in contrast to other dichlorobiphenyls like 2,4'-dichlorobiphenyl, which was degraded more rapidly, and 2,2'-dichlorobiphenyl, which was degraded more slowly by some of the strains. unilag.edu.ng

The substrate specificity of the biphenyl dioxygenase is a key determinant of these kinetic differences. Some dioxygenases have a broader substrate range and can attack a wider variety of PCB congeners more efficiently. The composition of a bacterial consortium is also crucial, as different members may have complementary enzymatic capabilities, allowing for the complete degradation of a compound that a single strain might only partially transform. For example, one strain might be efficient at the initial ring cleavage, while another might be specialized in degrading the resulting chlorobenzoate intermediates. nih.gov

The table below presents the initial degradation rates of this compound by different bacterial isolates.

| Bacterial Isolate | Initial Degradation Rate of this compound (nmol/min per 10^9 cells) | Reference(s) |

| Enterobacter sp. SA-2 | ~2.5 | unilag.edu.ng |

| Ralstonia sp. SA-4 | ~2.1 | unilag.edu.ng |

| Pseudomonas sp. SA-6 | ~2.4 | unilag.edu.ng |

Anaerobic Reductive Dechlorination of Polychlorinated Biphenyls

Under anaerobic conditions, a different microbial process known as reductive dechlorination is the primary mechanism for the transformation of PCBs. epa.govwikipedia.org This process is particularly important for highly chlorinated PCBs that are resistant to aerobic degradation. In reductive dechlorination, anaerobic microorganisms use PCBs as electron acceptors, resulting in the removal of chlorine atoms and their replacement with hydrogen atoms. wikipedia.org

This process generally proceeds with the removal of meta and para chlorines first, followed by the slower removal of ortho chlorines. epa.gov The result is the accumulation of less chlorinated congeners, including mono- and dichlorobiphenyls. epa.gov While specific studies focusing solely on the anaerobic reductive dechlorination of this compound are less common, the general principles apply. As a dichlorobiphenyl, it could be a product of the reductive dechlorination of more highly chlorinated biphenyls.

The dechlorinated products of anaerobic metabolism are often less toxic and more susceptible to subsequent aerobic degradation. epa.gov This has led to the concept of sequential anaerobic-aerobic bioremediation strategies for PCB-contaminated sites, where anaerobic conditions are first used to dechlorinate the highly chlorinated congeners, followed by aerobic conditions to mineralize the resulting less-chlorinated biphenyls. unilag.edu.ng

Co-metabolic Degradation of this compound by Microbial Communities

Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a source of energy or nutrients, in the presence of another compound (the primary substrate) that supports their growth. wur.nl In the context of this compound, co-metabolism is a significant degradation pathway, especially in environments where the concentration of this specific congener is not high enough to support microbial growth on its own.

Microbial communities in contaminated soils and sediments often degrade PCBs co-metabolically. The presence of biphenyl or other easily degradable carbon sources can induce the expression of the necessary degradative enzymes, such as biphenyl dioxygenase, which can then fortuitously act on this compound. unilag.edu.ng

For example, washed benzoate-grown cells of Enterobacter sp. SA-2, Ralstonia sp. SA-4, and Pseudomonas sp. SA-6 were able to degrade this compound, even though benzoate (B1203000) itself does not typically induce the biphenyl degradation pathway. unilag.edu.ng This suggests that the enzymes were either constitutively expressed or induced by the dichlorobiphenyl itself, which was then degraded. In many natural settings, the complex mixture of organic compounds present can facilitate the co-metabolic degradation of persistent pollutants like this compound.

The efficiency of co-metabolic degradation can be influenced by the nature of the primary substrate and the composition of the microbial community. A diverse community with a broad range of catabolic capabilities is more likely to achieve significant degradation of complex mixtures of PCBs through co-metabolism.

Fungal Degradation of this compound

The biodegradation of polychlorinated biphenyls (PCBs), including this compound, by fungi, particularly white-rot fungi, represents a significant area of research in environmental remediation. These microorganisms possess powerful enzymatic systems capable of breaking down complex organic molecules.

Fungi metabolize PCBs through a series of oxidative reactions, which are generally less specific than bacterial degradation pathways. The primary mechanisms involved are hydroxylation and subsequent ring cleavage.

The initial and crucial step in the fungal degradation of PCBs is hydroxylation , where a hydroxyl group is introduced into the biphenyl structure. This reaction increases the water solubility of the hydrophobic PCB molecule and makes it more susceptible to further enzymatic attack. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to metabolize 4,4'-dichlorobiphenyl (B164843) to hydroxylated intermediates. temple.edu The transformation of hydroxylated PCBs (OH-PCBs) can be further facilitated by extracellular fungal enzymes. temple.edu

Following hydroxylation, the aromatic ring can be cleaved. While bacterial degradation pathways involving dioxygenases that lead to meta-cleavage are well-documented, the exact mechanism of ring fission in fungi is less understood. ethernet.edu.et However, it is known that the powerful, non-specific oxidative enzymes produced by fungi can lead to the breakdown of the aromatic structure. nih.gov For some PCBs, this can lead to the formation of chlorobenzoates as metabolites. nih.govnih.gov The entire process can ultimately lead to the mineralization of the compound, converting it to carbon dioxide and water, although this is often a slow process. nih.govnih.gov

A diverse range of fungi has been identified for their ability to degrade PCBs. These can be broadly categorized into white-rot fungi and mitosporic fungi.

White-Rot Fungi: This group is considered the most effective in degrading lignin (B12514952) and a wide variety of persistent organic pollutants, including PCBs. dntb.gov.ua Their efficacy stems from their robust extracellular enzymatic system. Several species have demonstrated significant PCB degradation capabilities.

Phanerochaete chrysosporium : This is one of the most extensively studied white-rot fungi for the degradation of xenobiotics. nih.gov It has been shown to degrade various PCB congeners, including dichlorobiphenyls. nih.govgmu.educapes.gov.br Studies have identified metabolites like 4-chlorobenzoic acid and 4-chlorobenzyl alcohol from the degradation of 4,4'-dichlorobiphenyl by this fungus. nih.gov However, its ability to degrade higher chlorinated PCBs can be limited in some conditions. gmu.edu

Bjerkandera adusta : This species has been identified as a highly efficient PCB degrader, in some cases showing higher biodegradation and mineralization rates than P. chrysosporium. nih.govm-hikari.com

Pleurotus ostreatus (Oyster Mushroom): This fungus is highly promising for PCB remediation and is considered one of the most efficient PCB-degrading organisms. nih.gov It has been shown to effectively remove PCB mixtures from contaminated soil and water. nih.govcluin.org P. ostreatus was able to degrade a mixture of tri- and tetrachlorinated biphenyls by over 95% in just five weeks. gmu.edu

Trametes versicolor : This species is another effective PCB degrader. nih.govresearchgate.net It has demonstrated the ability to degrade trichlorobiphenyls by approximately 80%. gmu.edu Laccase enzymes produced by T. versicolor have been shown to metabolize certain PCB congeners. pops.int

Mitosporic Fungi: While much of the focus has been on white-rot fungi, several species of mitosporic fungi, often isolated from contaminated soils, have also been shown to degrade PCBs. researchgate.netacs.org These fungi may not rely on the same ligninolytic enzyme system as white-rot fungi.

Penicillium : Species such as Penicillium chrysogenum and Penicillium digitatum have been identified as capable of degrading PCBs. researchgate.netacs.org P. chrysogenum demonstrated a degradation rate of over 70% for certain congeners. pjoes.com

Scedosporium : Scedosporium apiospermum, a species often found in polluted environments, has been shown to degrade PCBs without the apparent involvement of ligninolytic enzymes. researchgate.netacs.org

Fusarium : Strains of Fusarium solani have been isolated from contaminated sites and found to degrade PCBs. researchgate.netacs.org

Table 1: Fungal Species Involved in Dichlorobiphenyl Degradation

| Fungal Group | Species | Key Findings | References |

|---|---|---|---|

| White-Rot Fungi | Phanerochaete chrysosporium | Extensively studied; degrades various PCBs, but may be less effective against higher chlorinated congeners. | nih.govnih.govgmu.edu |

| Bjerkandera adusta | Shows high biodegradation and mineralization activity, sometimes exceeding P. chrysosporium. | nih.govm-hikari.com | |

| Pleurotus ostreatus | Highly efficient; can remove over 95% of some PCB mixtures. | nih.govgmu.educluin.org | |

| Trametes versicolor | Effective degrader, particularly of lower chlorinated PCBs. | nih.govgmu.eduresearchgate.netpops.int | |

| Mitosporic Fungi | Penicillium chrysogenum | Isolated from contaminated soil; capable of significant PCB degradation. | researchgate.netacs.org |

| Scedosporium apiospermum | Degrades PCBs, apparently without ligninolytic enzymes. | researchgate.netacs.org | |

| Fusarium solani | Isolated from contaminated soil; demonstrated PCB degradation capability. | researchgate.netacs.org |

The degradation of PCBs by white-rot fungi is primarily attributed to their non-specific, extracellular ligninolytic enzyme system . dntb.gov.ua This system evolved to break down the complex polymer lignin in wood, and its non-specific nature allows it to attack a wide range of structurally similar pollutants. The key enzymes involved are:

Lignin Peroxidases (LiP) : These enzymes have a high redox potential and can oxidize a wide variety of aromatic compounds, including PCBs. dntb.gov.ua

Manganese Peroxidases (MnP) : These enzymes use manganese (Mn²⁺) as a mediator to oxidize phenolic and non-phenolic compounds. dntb.gov.ua They are considered crucial for the degradation of many persistent pollutants. researchgate.net

Laccases : These copper-containing enzymes oxidize phenolic compounds and can also degrade non-phenolic substrates with the help of mediators. dntb.gov.uacluin.org Laccases from Pleurotus ostreatus have been shown to degrade hydroxylated PCBs, and their activity can be enhanced by the presence of PCBs in some fungi like Trametes versicolor. cluin.org

While this ligninolytic system is central, other enzymes are also involved. Cytochrome P450 monooxygenases , which are intracellular enzymes, are thought to be responsible for the initial hydroxylation of some PCB metabolites. In some mitosporic fungi, PCB degradation appears to occur without the involvement of the typical ligninolytic peroxidases, suggesting alternative enzymatic pathways are at play. researchgate.netacs.org

Identification of Fungal Species Involved in Dichlorobiphenyl Degradation (e.g., White Rot Fungi: Phanerochaete chrysosporium, Bjerkandera adusta, Pleurotus ostreatus, Trametes versicolor; Mitosporic Fungi: Penicillium, Scedosporium, Fusarium)

Phytoremediation Approaches for this compound

Phytoremediation utilizes plants to clean up contaminated environments. For pollutants like PCBs, this can involve several processes including uptake from the soil, translocation within the plant, and transformation into less toxic substances.

The ability of plants to take up PCBs from the soil is largely influenced by the compound's hydrophobicity, which is related to its degree of chlorination. The uptake and translocation of organic chemicals are often predicted using the octanol-water partition coefficient (log Kₒw).

Compounds that are moderately hydrophobic (log Kₒw between 0.5 and 4.5) are more likely to be taken up by roots and translocated to the shoots. nih.gov PCBs, being highly hydrophobic (log Kₒw from 4.5 to 8.2), tend to bind strongly to soil particles and plant roots, which can limit their translocation to the above-ground parts of the plant. nih.govcluin.org

Studies have shown that for dichlorobiphenyls and other lesser-chlorinated congeners, uptake into roots and subsequent translocation is possible. In hybrid poplars, for example, monochloro-, dichloro-, and trichlorobiphenyls were observed to translocate from the roots into the stem, whereas more highly chlorinated tetrachlorobiphenyls were not. cluin.org The concentration of PCBs is typically highest in the roots, particularly in the outer layers or peels of root vegetables, and decreases significantly in the shoots. While root uptake is a confirmed pathway, volatilization from soil and subsequent deposition on leaves can also contribute to PCB presence in the aerial parts of plants.

Once inside plant tissues, PCBs can be metabolized through a process analogous to the "green liver" model, which involves three phases. nih.gov This model provides a framework for understanding how plants detoxify xenobiotics. A hypothetical pathway for this compound illustrates this process well. nih.gov

Phase I (Transformation/Activation) : The initial step is typically hydroxylation , catalyzed by enzymes such as cytochrome P-450 monooxygenases and peroxidases. nih.govnih.gov This reaction makes the PCB molecule more reactive and polar. Studies with various plant cell cultures and whole plants have confirmed the formation of hydroxylated metabolites from di- and trichlorobiphenyls. dntb.gov.uanih.gov For example, hairy root cultures of Solanum nigrum (black nightshade) produced hydroxy-metabolites from 2,2'-dichlorobiphenyl. dntb.gov.ua

Phase II (Conjugation) : The hydroxylated PCB metabolites are then conjugated with endogenous plant molecules, such as sugars (e.g., glucose) or amino acids. nih.gov This process, often involving enzymes like glutathione (B108866) S-transferases, further increases the water solubility of the compound and reduces its toxicity. nih.gov These conjugated forms are the predominant type of metabolite found within plant cells. dntb.gov.ua

Phase III (Sequestration) : Finally, the water-soluble conjugates are compartmentalized and sequestered within the plant cell, typically in the vacuole, or are irreversibly bound to cell wall components like lignin. nih.gov This sequestration effectively removes the pollutant from active metabolic pathways, completing the detoxification process within the plant.

Table 2: Phytotransformation of Dichlorobiphenyls

| Phase | Mechanism | Description | Key Enzymes/Molecules | References |

|---|---|---|---|---|

| Phase I | Hydroxylation | Introduction of a hydroxyl (-OH) group to the biphenyl ring, increasing polarity. | Cytochrome P-450, Peroxidases | nih.govnih.gov |

| Phase II | Conjugation | Attachment of a plant molecule (e.g., sugar) to the hydroxylated PCB. | Glutathione S-transferases, Sugars | nih.govdntb.gov.uanih.gov |

| Phase III | Sequestration | Storage of the conjugate in the vacuole or binding to the cell wall. | ATP-binding cassette (ABC) transporters | nih.gov |

Rhizoremediation: Enhanced Microbial Degradation in the Plant Root Zone

Rhizoremediation is a process that utilizes the enhanced microbial activity in the rhizosphere, the soil region immediately surrounding plant roots, to degrade contaminants. nih.gov Due to their strong adsorption to soil particles and low water solubility, PCBs like this compound have limited availability for direct plant uptake. nih.gov Consequently, the metabolic activity of microorganisms in the root zone plays a predominant role in their environmental fate. nih.gov

The presence of plants significantly stimulates the number and activity of soil microorganisms, leading to a notable increase in the attenuation of PCBs compared to non-vegetated soils. nih.govfrontiersin.org This enhancement is driven by several mechanisms:

Root Exudates as Nutrient Sources: Plant roots release a variety of organic compounds, including sugars, amino acids, and organic acids. These exudates serve as a carbon and energy source for soil microbes, supporting their growth and metabolic activities, which can include the co-metabolism of PCBs. nih.govacs.org

Induction of Degradative Enzymes: Certain secondary metabolites exuded by plants, such as flavonoids and other phenolic compounds, can act as inducers for the bacterial genes responsible for PCB degradation, like the bph operon. nih.govfrontiersin.org For example, plant phenolic exudates have been shown to boost the activity of the potent PCB-degrading bacterium, Burkholderia xenovorans LB400. nih.gov

Improved Soil Conditions: The physical presence of root systems increases soil aeration and permeability, enhancing the diffusion of oxygen. nih.gov This is particularly beneficial for the aerobic degradation pathways that rely on oxygenase enzymes to initiate the breakdown of the biphenyl structure. nih.gov

Secretion of Plant Enzymes: Plants themselves can secrete extracellular enzymes that may initiate the transformation of PCBs, making them more accessible for further degradation by soil bacteria. nih.gov

Research has identified several bacterial strains capable of degrading dichlorobiphenyls. For instance, aerobic bacteria such as Enterobacter sp. SA-2, Ralstonia sp. SA-4, and Pseudomonas sp. SA-6 have been isolated and shown to utilize 2,3-dichlorobiphenyl (B103536) as a sole source of carbon and energy. In the case of 2,3-dichlorobiphenyl degradation by these strains, the unsubstituted ring is preferentially metabolized. Another study focusing on the psychrotrophic bacterium Hydrogenophaga taeniospiralis IA3-A demonstrated its ability to cometabolize 2,3-dichlorobiphenyl. nih.gov After 72 hours, resting cells of this bacterium removed 35% of the initial 500 µM of 2,3-dichlorobiphenyl at 5°C and 44% at 30°C. nih.gov The primary metabolite identified from this process was 2,3-chlorobenzoic acid. nih.gov

Table 1: Microbial Degradation of Dichlorobiphenyls

| Bacterial Strain | Dichlorobiphenyl Congener | Degradation Rate/Percentage | Temperature (°C) | Incubation Time (h) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Hydrogenophaga taeniospiralis IA3-A | 2,3-Dichlorobiphenyl | 35% | 5 | 72 | Cometabolism to 2,3-chlorobenzoic acid. | nih.gov |

| Hydrogenophaga taeniospiralis IA3-A | 2,3-Dichlorobiphenyl | 44% | 30 | 72 | Cometabolism to 2,3-chlorobenzoic acid. | nih.gov |

| Enterobacter sp. SA-2 | 2,3-Dichlorobiphenyl | 2.1 nmol/min per 10⁹ cells | Not Specified | Initial Rate | Utilized as sole carbon and energy source. | |

| Ralstonia sp. SA-4 | 2,3-Dichlorobiphenyl | 2.5 nmol/min per 10⁹ cells | Not Specified | Initial Rate | Utilized as sole carbon and energy source. | |

| Pseudomonas sp. SA-6 | 2,3-Dichlorobiphenyl | 2.4 nmol/min per 10⁹ cells | Not Specified | Initial Rate | Utilized as sole carbon and energy source. |

Application of Transgenic Plants for Dichlorobiphenyl Remediation

To overcome the limitations of conventional phytoremediation, such as slow degradation rates, scientists have turned to genetic engineering. nih.gov The strategy involves introducing genes from other organisms, primarily bacteria known for their potent PCB-degrading abilities, into plants. nih.govresearchgate.net This approach aims to equip plants with the necessary enzymatic machinery to actively break down these persistent pollutants. nih.gov

A crucial step in the aerobic degradation of PCBs is the cleavage of the biphenyl ring, a reaction that plants cannot typically perform. This is catalyzed by a series of bacterial enzymes encoded by the bph operon. acs.orgresearchgate.net A key enzyme in this pathway is 2,3-dihydroxybiphenyl-1,2-dioxygenase, encoded by the bphC gene. researchgate.netnih.gov Several studies have focused on transferring this gene into plants to enhance their remediation capabilities. researchgate.netnih.govresearchgate.net

For example, researchers have successfully developed transgenic tobacco plants (Nicotiana tabacum) that express the bphC gene from PCB-degrading bacteria like Pandoraea pnomenusa and Comamonas testosteroni. researchgate.netnih.govresearchgate.net These genetically modified plants have demonstrated improved metabolism and degradation of PCBs. researchgate.net In one study, transgenic tobacco expressing the bphC gene showed greater tolerance to the commercial PCB mixture Delor 103 and achieved higher removal of specific congeners from contaminated soil compared to unmodified plants. researchgate.net

The complete degradation pathway involves several enzymes. The initial attack on the biphenyl molecule is carried out by biphenyl dioxygenase (encoded by bphAE genes), which is a multi-component enzyme requiring a ferredoxin (bphF) and a ferredoxin reductase (bphG). nih.govresearchgate.net While early efforts focused on single-gene transfers like bphC, more recent research aims to express the entire suite of enzymes to achieve more complete degradation within the plant. nih.gov For instance, purified enzymes from tobacco plants engineered to express bphAE, bphF, and bphG from Burkholderia xenovorans LB400 were shown to be capable of oxidizing 4-chlorobiphenyl. nih.gov

A hypothetical pathway for the metabolism of this compound within plant tissues involves a "green liver" model. nih.gov

Phase I (Activation): The PCB molecule is activated through hydroxylation, a reaction catalyzed by enzymes like cytochrome P450 monooxygenases. nih.govresearchgate.net

Phase II (Conjugation): The resulting hydroxylated metabolite is then conjugated with a plant molecule, such as a sugar, to increase its water solubility. nih.govresearchgate.net

Phase III (Sequestration): Finally, the soluble conjugate is compartmentalized and stored in the plant's vacuole or bound to the cell wall. nih.govresearchgate.net

By introducing bacterial genes, transgenic plants can effectively insert a critical bacterial degradation step (ring cleavage) into this plant-based detoxification model, creating a more powerful system for remediating PCB contamination. nih.gov

Table 2: Genetic Engineering of Plants for PCB Degradation

| Plant Species | Transgene(s) | Source Organism | Target Pollutant(s) | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Nicotiana tabacum (Tobacco) | bphC | Comamonas testosteroni | Polychlorinated Biphenyls (PCBs) | Successful cloning and confirmation of the gene in the plant genome, a key step for creating PCB-degrading plants. | researchgate.net |

| Nicotiana tabacum (Tobacco) | bphC | Pandoraea pnomenusa | Polychlorinated Biphenyls (PCBs) | Transgenic plants showed improved metabolism and degradation of PCBs, and higher tolerance to a commercial PCB mixture. | researchgate.net |

| Nicotiana tabacum (Tobacco) | bphAE, bphF, bphG | Burkholderia xenovorans LB400 | 4-Chlorobiphenyl | Purified enzymes from transgenic plants were capable of oxidizing the target PCB congener. | nih.gov |

| Medicago sativa (Alfalfa) | bph gene expression | Not Specified | PCBs, 2,4-Dichlorophenol | Transgenic plants showed dramatically increased tolerance to the target pollutants. | researchgate.net |

Bioaccumulation and Trophic Transfer of 2,3 Dichlorobiphenyl

Bioaccumulation in Aquatic and Terrestrial Biota

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. mdpi.com For 2,3'-Dichlorobiphenyl, its chemical properties heavily influence its uptake and retention in both aquatic and terrestrial life.

Uptake Pathways and Accumulation Kinetics in Organisms

The primary routes of exposure to this compound for organisms are through ingestion of contaminated food and, for aquatic life, absorption from the surrounding water via respiratory surfaces and skin. nih.govwho.intresearchgate.net Due to its hydrophobic nature, it readily partitions from water into the tissues of aquatic organisms. Studies on polychlorinated biphenyls (PCBs) in general show that uptake by microorganisms can be rapid, leading to high bioconcentration factors. The rate of uptake and the subsequent accumulation are influenced by various physiological and environmental factors. For instance, in aquatic ecosystems, the bioaccumulation of nonionic hydrophobic pollutants like this compound can be modeled by calculating the uptake and dietary transfer of the chemical from concentrations in sediment and water. acs.org

Accumulation Patterns in Lipid-Rich Tissues

Due to its lipophilic ("fat-loving") properties, this compound has a strong affinity for fatty tissues. nih.govt3db.ca Consequently, it preferentially accumulates in lipid-rich tissues such as adipose (fat), liver, skin, and brain. nih.govwho.intt3db.ca This accumulation in fatty tissues serves as a long-term reservoir for the compound within an organism. The slow metabolism of PCBs further contributes to their persistence and accumulation in these tissues. nih.govt3db.ca

Factors Influencing Bioconcentration and Bioaccumulation

Several factors influence the extent to which this compound concentrates and accumulates in organisms.

Molecular Characteristics: The degree of chlorination and the specific arrangement of chlorine atoms on the biphenyl (B1667301) structure affect a PCB's lipophilicity and resistance to metabolic breakdown. who.int Generally, higher chlorination is associated with greater persistence and accumulation. who.int

Organic Matter Binding: In the environment, PCBs can bind to organic matter in soil and sediment. who.int This binding can affect their bioavailability to organisms. The adsorption of PCBs generally increases with the organic carbon content of the soil or sediment. who.int

Lipid Content: The lipid content of an organism is a crucial factor, as higher lipid levels provide a larger storage capacity for lipophilic compounds like this compound. nih.gov Tissue concentrations of persistent organic pollutants are often correlated with the lipid content in biota. nih.gov

Organism Size: While body size can sometimes influence contaminant loads, studies have shown that for some persistent organic pollutants, tissue concentrations are not always correlated with body size. nih.gov

Metabolic Rate: Homeotherms (warm-blooded animals) have higher metabolic rates and consequently higher feeding rates than poikilotherms (cold-blooded animals) of similar size, which can lead to greater uptake of contaminants through their diet.

Below is a table summarizing the factors that influence the bioconcentration and bioaccumulation of this compound.

| Factor | Influence on Bioaccumulation |

| Molecular Structure | Higher chlorination generally leads to increased persistence and accumulation. who.int |

| Lipid Content of Organism | Higher lipid content provides greater storage capacity for the compound. nih.gov |

| Organic Matter in Environment | Binding to organic matter can reduce bioavailability. who.int |

| Metabolic Rate of Organism | Higher metabolic rates can lead to increased dietary uptake. |

Biomagnification and Trophic Transfer within Food Webs

Biomagnification, also known as trophic magnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. ebi.ac.ukoup.com This occurs because the contaminant is persistent, not easily broken down or excreted, and is transferred from prey to predator.

Assessment of Trophic Magnification Factors (TMFs)

Trophic Magnification Factors (TMFs) are a key metric used to quantify the biomagnification potential of a chemical in an entire food web. mdpi.comresearchgate.net A TMF is calculated from the slope of the linear regression between the logarithm of the contaminant concentration and the trophic level of the organisms sampled. mdpi.comoup.com A TMF value greater than 1 indicates that the chemical biomagnifies, a value equal to 1 suggests no change in concentration with trophic level, and a value less than 1 signifies trophic dilution. oup.com For PCBs, TMFs can vary depending on the specific congener and the characteristics of the ecosystem. nih.gov Studies have shown that biomagnification of some PCB congeners is significant in marine parts of estuaries. nih.gov

The table below illustrates the interpretation of Trophic Magnification Factors.

| TMF Value | Interpretation |

| > 1 | Biomagnification is occurring. oup.com |

| = 1 | No net change in concentration with trophic level. oup.com |

| < 1 | Trophic dilution is occurring. oup.com |

Role of Dietary Uptake in Accumulation at Higher Trophic Levels

Diet is the primary pathway for the transfer of persistent, bioaccumulative chemicals to organisms at higher trophic levels. acs.orgepa.gov As predators consume prey containing this compound, the chemical is transferred and accumulates in the predator's tissues, particularly in the fat. who.int Because the compound is not easily metabolized or excreted, its concentration becomes progressively higher at each step up the food chain. This process is particularly pronounced for more highly chlorinated PCBs, which tend to be more resistant to metabolic degradation. The accumulation of PCBs through the food chain is a significant route of exposure for top predators, including humans. who.int

Modeling Approaches for Trophic Transfer Dynamics of Dichlorobiphenyls

The trophic transfer of dichlorobiphenyls, including the this compound congener, is a complex process influenced by a multitude of environmental and biological factors. To better understand and predict how these compounds move through food webs, scientists employ various modeling approaches. These models are crucial tools for assessing the ecological risks associated with these persistent organic pollutants.

One fundamental approach involves toxicokinetic and toxicodynamic models, which predict the steady-state concentrations of chemicals in different environmental compartments and organisms. acs.org The AQUAWEB model, for instance, calculates the uptake and dietary transfer of nonionic hydrophobic pollutants by using a series of equations to describe their movement from sediments and water into organisms. acs.org Such models often incorporate parameters like the octanol-water partition coefficient (Kow) to estimate a chemical's potential for bioaccumulation. acs.org

Food chain models are another critical tool. These models represent the various trophic levels within an ecosystem, from phytoplankton and sediment detritus at the base to top predators. epa.gov They calculate the transfer of chemicals through consumption, driven by externally specified concentrations in the water and sediment. epa.gov For example, a model of a lobster food chain might include phytoplankton, mussels, crabs, and polychaetes to represent different pathways of chemical transfer. epa.gov These models highlight that for many higher-level organisms, dietary uptake is the dominant exposure route, especially for more highly chlorinated biphenyls. epa.gov

Trait-based models offer a more nuanced approach by considering the biological and ecological traits of organisms, such as their habitat, feeding behavior, and body size, to explain variations in pollutant burdens. acs.org These models have shown that such traits can influence the transfer pathways of different persistent organic pollutants. acs.org While they can provide more consistent predictions of bioaccumulation than steady-state models, their accuracy can be limited by the variability across different food webs. acs.org

Physiologically based pharmacokinetic (PBPK) models are also utilized, particularly for understanding the lifetime exposure and bioaccumulation in specific species, such as marine mammals. koreascience.kr These models can simulate the distribution and metabolism of PCB congeners within an organism's body over time.

The effectiveness of these models often depends on the quality of the input data, including accurate measurements of environmental concentrations and an understanding of the specific ecological interactions within a given food web. acs.orgepa.gov Furthermore, the physical and chemical properties of the specific dichlorobiphenyl congener, such as its hydrophobicity and susceptibility to metabolism, play a significant role in its trophic transfer dynamics. nih.gov

A key concept in many of these models is the Trophic Magnification Factor (TMF), which describes the increase in chemical concentration at successively higher trophic levels in a food web. TMFs are calculated from the regression slope of the chemical concentration against the trophic level of the species. It's important to note that TMFs can vary depending on the specific species included in the analysis.

Interactive Table: Key Parameters in Trophic Transfer Models for Dichlorobiphenyls

| Parameter | Description | Relevance to Dichlorobiphenyls |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity and its tendency to partition into lipids. | Higher Kow values for dichlorobiphenyls generally correlate with greater bioaccumulation potential. |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. | Used to quantify the direct uptake of dichlorobiphenyls from water by aquatic organisms. up.pt |

| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the environment (water, sediment, etc.), accounting for all exposure routes. | Provides a more comprehensive measure of dichlorobiphenyl accumulation, including dietary uptake. up.pt |

| Biota-Sediment Accumulation Factor (BSAF) | The ratio of the lipid-normalized concentration in an organism to the organic carbon-normalized concentration in the sediment. | Important for assessing the bioaccumulation of dichlorobiphenyls from contaminated sediments. researchgate.net |

| Trophic Magnification Factor (TMF) | A measure of the increase in chemical concentration with increasing trophic level in a food web. | Indicates whether a dichlorobiphenyl congener is biomagnifying through the food chain. vliz.be |

| Metabolic Rate | The rate at which an organism can break down and excrete a chemical. | Lower metabolic rates for certain dichlorobiphenyl congeners lead to their persistence and higher bioaccumulation. nih.gov |

Comparative Bioaccumulation Potential across Dichlorobiphenyl Congeners

The bioaccumulation potential of polychlorinated biphenyls (PCBs) varies significantly among the 209 different congeners, and this variation is largely dictated by the number and position of chlorine atoms on the biphenyl structure. Dichlorobiphenyls, having only two chlorine atoms, generally exhibit different bioaccumulation characteristics compared to their more highly chlorinated counterparts.

The degree of chlorination is a primary factor influencing bioaccumulation. epa.gov In general, as the number of chlorine atoms increases, so does the compound's hydrophobicity and, consequently, its tendency to accumulate in the fatty tissues of organisms. epa.gov However, this relationship is not always linear. Lower chlorinated PCBs, such as dichlorobiphenyls, are generally less hydrophobic than higher chlorinated congeners. nau.edu This lower hydrophobicity can result in a reduced bioaccumulation potential. nau.edu For instance, research has suggested that 3,3'-dichlorobiphenyl (B134845) (PCB 11) may have less bioaccumulation potential than heavier PCB congeners due to its lower hydrophobicity. nau.edu

The position of the chlorine atoms also plays a crucial role. The substitution pattern affects the molecule's shape and its susceptibility to metabolic breakdown. Congeners with chlorine atoms in the ortho positions (2, 2', 6, 6') tend to have a non-planar (twisted) structure, while those without ortho-chlorines can adopt a more planar or "coplanar" configuration. This structural difference influences how the congener interacts with biological systems. Coplanar PCBs are of particular concern because their shape is similar to that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). vliz.be

Metabolism is another key differentiator in the bioaccumulation of dichlorobiphenyl congeners. Organisms possess enzymes, such as cytochrome P450s, that can metabolize and facilitate the excretion of some PCB congeners. who.int Lower chlorinated PCBs are often more susceptible to metabolism than their more highly chlorinated relatives. nih.gov This increased rate of metabolism and subsequent excretion can lead to lower body burdens of dichlorobiphenyls compared to more persistent, highly chlorinated congeners. who.int However, the rate of metabolism varies significantly even among dichlorobiphenyls based on their specific chlorine substitution patterns.

Studies have shown that in environmental samples and biota, the congener profile of PCBs can differ significantly from the original commercial mixtures (e.g., Aroclors). This is due to the differential fate and transport of individual congeners. For example, in the Hudson River, a decline in PCB concentrations in some fish species was primarily attributed to a reduction in the lower chlorinated components. epa.gov

The bioaccumulation of dichlorobiphenyls is also influenced by environmental factors such as the organic carbon content of sediments. epa.gov Sediments with higher organic carbon can bind PCBs more tightly, potentially reducing their bioavailability to organisms. epa.gov

Interactive Table: Comparative Properties of Selected Dichlorobiphenyl Congeners

| Congener Name | PCB Number | Log Kow (Octanol-Water Partition Coefficient) | General Bioaccumulation Characteristics |

| This compound | PCB 5 | ~4.7-5.0 | Lower hydrophobicity compared to higher chlorinated PCBs, potentially leading to lower bioaccumulation. Susceptible to metabolism. |

| 2,4'-Dichlorobiphenyl (B164879) | PCB 8 | 5.07 | Log BAF calculated in Hudson River study. epa.gov |